
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to N-(2-(furan-3-yl)-2-thiomorpholinoethyl)acetamide often involves complex organic reactions. For example, one study described the synthesis of a related compound using 1H NMR, 13C NMR, FT-IR spectroscopy, and MS, followed by X-ray diffraction for structure determination. The synthesis process highlighted the importance of optimizing molecular structures through Density Functional Theory (DFT) calculations (Sun et al., 2021).
Molecular Structure Analysis
The molecular structure of compounds within this class is typically determined using X-ray diffraction and supported by computational studies such as DFT. For instance, one report showcased the crystal structure analysis of a furan and morpholine-containing compound, revealing key details about its conformation and intermolecular interactions (Moriguchi et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving this compound derivatives are characterized by their reactivity towards various reagents. A study demonstrated the efficient synthesis of related compounds using a one-pot three-component synthesis, highlighting the compound's versatile reactivity and potential for forming diverse chemical structures (Raju et al., 2022).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystal structure, provide insights into their stability and suitability for various applications. For example, the crystal structure determination of a related compound revealed specific details about its chair conformation and the impact of molecular interactions on its physical stability (Moriguchi et al., 2015).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards other chemical groups, are crucial for understanding the compound's behavior in chemical reactions. Studies on similar compounds have shown how modifications in the molecular structure can significantly affect these properties, providing valuable information for designing compounds with desired reactivity and stability (Bai et al., 2011).
科学的研究の応用
Synthesis and Structural Analysis
Research on compounds related to N-(2-(furan-3-yl)-2-thiomorpholinoethyl)acetamide focuses on their synthesis and structural analysis. For instance, a study by Sun et al. (2021) synthesized a compound with a similar furan and thiomorpholinoethyl structure, analyzing its crystal structure and vibrational properties through various spectroscopic methods and DFT studies. This research highlights the compound's stable conformation and the quantitative analysis of intermolecular interactions within crystals Sun et al., 2021.
Anticonvulsant Activities
Another aspect of research on related compounds includes evaluating their anticonvulsant activities. Kohn et al. (1993) explored the anticonvulsant properties of alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives, finding that certain configurations provided excellent protection against seizures in mice, with some derivatives showing properties comparable to phenytoin Kohn et al., 1993.
Antimicrobial and Antifungal Applications
Derivatives of this compound have been studied for their potential antimicrobial and antifungal applications. For example, Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as agents with fungicidal activity against Candida species, demonstrating their potential in developing new antifungal therapies Bardiot et al., 2015.
Chemical Synthesis Techniques
Research also encompasses the development of chemical synthesis techniques for compounds with furan and acetamide structures. Gabriele et al. (2006) reported a method for synthesizing 2-furan-2-ylacetamides, starting from readily available precursors. This method emphasizes the importance of innovative synthesis routes in creating compounds with potential therapeutic applications Gabriele et al., 2006.
将来の方向性
Furan compounds, including “N-(2-(furan-3-yl)-2-thiomorpholinoethyl)acetamide”, have potential applications in various fields of research and industry . They are considered platform chemicals and are widely used for the synthesis of many fine chemicals, pharmaceuticals, polymers, resins, solvents, adhesives, fungicides, paints, antifreezes, fuels, and others .
作用機序
Target of Action
The primary targets of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)acetamide are currently unknown. This compound is a derivative of furan, which is known to have various biological activities . .
Mode of Action
Furan derivatives are known to interact with multiple receptors and have diverse biological activities . The specific interactions of this compound with its targets and the resulting changes are subjects for future research.
Biochemical Pathways
Furan derivatives are known to have diverse biological activities, suggesting that they may affect multiple biochemical pathways
Pharmacokinetics
The presence of the furan ring in the compound may influence its pharmacokinetic properties
Result of Action
Given the diverse biological activities of furan derivatives , it is plausible that this compound may have multiple effects at the molecular and cellular levels
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect the stability and activity of the compound . .
特性
IUPAC Name |
N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-10(15)13-8-12(11-2-5-16-9-11)14-3-6-17-7-4-14/h2,5,9,12H,3-4,6-8H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQGQEXIBRXAKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(C1=COC=C1)N2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

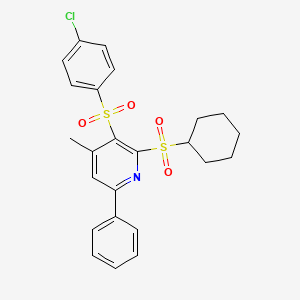
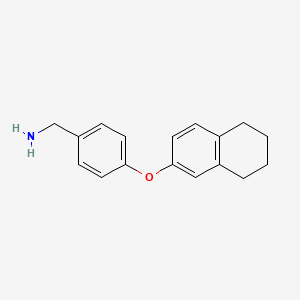

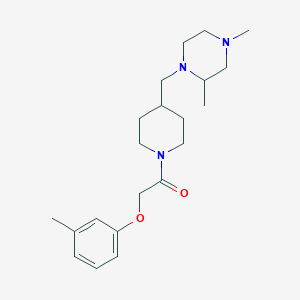

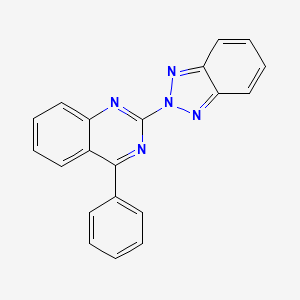
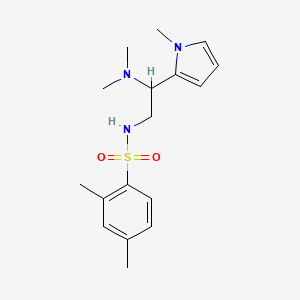
![N-[(2-Oxo-1,3-oxazolidin-5-yl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2493862.png)

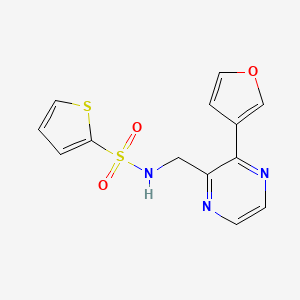
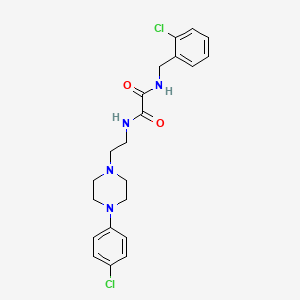
![Methyl 2-[4-(1-aminoethyl)-2-methoxyphenoxy]acetate;hydrochloride](/img/structure/B2493867.png)

